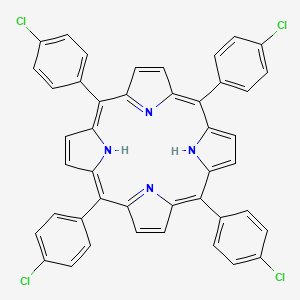
Disodium;3-fluoro-3-(3-fluoro-2-oxopropanoyl)oxy-2-oxopropanoic acid;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dinatrium;3-Fluor-3-(3-Fluor-2-oxopropanoyl)oxy-2-oxopropansäure;Dihydrat ist eine komplexe organische Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die mehrere Fluoratome und Oxogruppen umfasst, was sie für Forscher in Chemie, Biologie und industriellen Anwendungen interessant macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Dinatrium;3-Fluor-3-(3-Fluor-2-oxopropanoyl)oxy-2-oxopropansäure;Dihydrat umfasst typischerweise mehrere Schritte, darunter die Einführung von Fluoratomen und die Bildung von Oxogruppen. Ein übliches Verfahren umfasst die Reaktion von 3-Fluor-2-oxopropansäure mit Natriumhydroxid, um das Dinatriumsalz zu bilden. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die korrekte Platzierung von Fluoratomen und die Bildung der gewünschten Oxogruppen zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen, jedoch optimiert für höhere Ausbeuten und Reinheit, umfassen. Techniken wie Durchflussreaktoren und fortschrittliche Reinigungsverfahren werden eingesetzt, um die Verbindung im industriellen Maßstab herzustellen .
Analyse Chemischer Reaktionen
Reaktionstypen
Dinatrium;3-Fluor-3-(3-Fluor-2-oxopropanoyl)oxy-2-oxopropansäure;Dihydrat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Produkte mit höherem Oxidationszustand zu bilden.
Reduktion: Reduktionsreaktionen können die Oxogruppen in Hydroxylgruppen umwandeln.
Substitution: Fluoratome können unter bestimmten Bedingungen durch andere Halogene oder funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Chlor oder Brom. Die Reaktionsbedingungen variieren je nach dem gewünschten Produkt, umfassen aber typischerweise kontrollierte Temperaturen und pH-Werte .
Hauptprodukte, die gebildet werden
Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene fluorierte organische Verbindungen, hydroxylierte Derivate und halogen-substituierte Analoga .
Wissenschaftliche Forschungsanwendungen
Dinatrium;3-Fluor-3-(3-Fluor-2-oxopropanoyl)oxy-2-oxopropansäure;Dihydrat hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in der organischen Synthese und als Vorläufer für andere fluorierte Verbindungen verwendet.
Biologie: Für seine potenziellen Auswirkungen auf biologische Systeme, einschließlich Enzyminhibition und Interaktion mit Biomolekülen, untersucht.
Medizin: Für seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten, untersucht.
Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien mit einzigartigen Eigenschaften eingesetzt
Wirkmechanismus
Der Wirkmechanismus von Dinatrium;3-Fluor-3-(3-Fluor-2-oxopropanoyl)oxy-2-oxopropansäure;Dihydrat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -pfaden. Die Fluoratome und Oxogruppen der Verbindung ermöglichen starke Wechselwirkungen mit Enzymen und Proteinen, die möglicherweise ihre Aktivität hemmen. Diese Hemmung kann zu verschiedenen biologischen Wirkungen führen, einschließlich veränderter Stoffwechselwege und reduzierter Zellproliferation .
Wissenschaftliche Forschungsanwendungen
Disodium;3-fluoro-3-(3-fluoro-2-oxopropanoyl)oxy-2-oxopropanoic acid;dihydrate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of Disodium;3-fluoro-3-(3-fluoro-2-oxopropanoyl)oxy-2-oxopropanoic acid;dihydrate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and oxo groups enable it to form strong interactions with enzymes and proteins, potentially inhibiting their activity. This inhibition can lead to various biological effects, including altered metabolic pathways and reduced cellular proliferation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Fluor-2-oxopropansäure: Eine verwandte Verbindung mit ähnlichen Fluor- und Oxogruppen.
3-Hydroxy-2-oxopropansäure: Enthält Hydroxylgruppen anstelle von Fluoratomen.
3-(4-Morpholinyl)-3-oxopropansäure: Enthält einen Morpholinring anstelle von Fluoratomen
Einzigartigkeit
Dinatrium;3-Fluor-3-(3-Fluor-2-oxopropanoyl)oxy-2-oxopropansäure;Dihydrat ist aufgrund seiner spezifischen Anordnung von Fluoratomen und Oxogruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen .
Eigenschaften
Molekularformel |
C6H8F2Na2O8+2 |
|---|---|
Molekulargewicht |
292.10 g/mol |
IUPAC-Name |
disodium;3-fluoro-3-(3-fluoro-2-oxopropanoyl)oxy-2-oxopropanoic acid;dihydrate |
InChI |
InChI=1S/C6H4F2O6.2Na.2H2O/c7-1-2(9)6(13)14-4(8)3(10)5(11)12;;;;/h4H,1H2,(H,11,12);;;2*1H2/q;2*+1;; |
InChI-Schlüssel |
BVQAPHJYLRENEN-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)C(=O)OC(C(=O)C(=O)O)F)F.O.O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidin-4-yl]-N-propan-2-ylcarbamate](/img/structure/B11815797.png)
![Spiro[1H-indene-1,3'-pyrrolidine]-1'-carboxylic acid, 4-bromo-2,3-dihydro-, 1,1-dimethylethyl ester](/img/structure/B11815805.png)
![3-(2-Methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11815806.png)

![Alanine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-](/img/structure/B11815818.png)




![2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine](/img/structure/B11815850.png)


